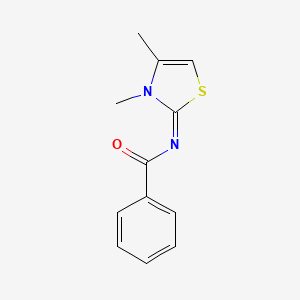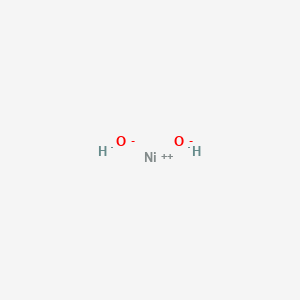
氢氧化镍
概述
描述
Nickel hydroxide, with the chemical formula Ni(OH)₂, is an inorganic compound that appears as a green crystalline solid at room temperature. It is largely insoluble in water but dissolves in acids to produce corresponding nickel salts. Nickel hydroxide is known for its electroactive properties, making it a crucial component in various electrochemical applications, particularly in rechargeable batteries .
科学研究应用
Nickel hydroxide has a wide range of scientific research applications:
-
Chemistry: It is used as a catalyst in various chemical reactions due to its redox properties. It also serves as a precursor for the synthesis of other nickel-containing compounds .
-
Biology and Medicine: Nickel hydroxide is being explored for its potential use in medical devices and biosensors due to its electroactive properties .
-
Industry: One of the most significant applications of nickel hydroxide is in rechargeable battery technologies, such as nickel-cadmium and nickel-metal hydride batteries. It serves as the active material in the positive electrode in these batteries .
-
Environmental Science: Nickel hydroxide is used in the remediation of wastewater and the sequestration of heavy metals, making it integral to pollution control measures .
作用机制
安全和危害
准备方法
Synthetic Routes and Reaction Conditions: Nickel hydroxide can be synthesized through several methods. One common laboratory method involves the reaction of a nickel(II) salt, such as nickel(II) sulfate, with a strong base like sodium hydroxide. The reaction produces nickel hydroxide as a precipitate and a sodium salt as a byproduct: [ \text{NiSO}_4 + 2 \text{NaOH} \rightarrow \text{Ni(OH)}_2 + \text{Na}_2\text{SO}_4 ]
Industrial Production Methods: Industrially, nickel hydroxide is often produced through electrochemical methods. In this process, a nickel anode is dissolved in an alkaline solution, and nickel hydroxide is deposited on the cathode. This method allows for better control over the purity and morphology of the nickel hydroxide produced .
化学反应分析
Types of Reactions: Nickel hydroxide undergoes various chemical reactions, including oxidation, reduction, and complexation.
-
Oxidation: Nickel hydroxide can be oxidized to nickel oxyhydroxide (NiOOH) in the presence of an oxidizing agent: [ \text{Ni(OH)}_2 + \text{OH}^- \rightarrow \text{NiO(OH)} + \text{H}_2\text{O} + \text{e}^- ]
-
Reduction: Nickel oxyhydroxide can be reduced back to nickel hydroxide: [ \text{NiO(OH)} + \text{H}_2\text{O} + \text{e}^- \rightarrow \text{Ni(OH)}_2 + \text{OH}^- ]
-
Complexation: Nickel hydroxide dissolves in excess ammonia to form a blue complex ion: [ \text{Ni(OH)}_2 + 6 \text{NH}_3 \rightarrow [\text{Ni(NH}_3\text{)}_6]^{2+} + 2 \text{OH}^- ]
Common Reagents and Conditions: Common reagents used in these reactions include strong bases like sodium hydroxide, oxidizing agents like bromine, and complexing agents like ammonia. The conditions typically involve aqueous solutions and controlled pH levels .
Major Products: The major products formed from these reactions include nickel oxyhydroxide, nickel salts, and various nickel complexes .
相似化合物的比较
Nickel hydroxide can be compared with other similar compounds, such as cobalt hydroxide and manganese hydroxide.
-
Cobalt Hydroxide (Co(OH)₂): Like nickel hydroxide, cobalt hydroxide is used in battery technologies. cobalt hydroxide has a higher theoretical capacity but is more expensive and less environmentally friendly.
-
Manganese Hydroxide (Mn(OH)₂): Manganese hydroxide is also used in battery applications, particularly in alkaline batteries. It is less expensive than nickel hydroxide but has lower electrochemical performance.
Nickel hydroxide stands out due to its balance of cost, performance, and environmental impact, making it a preferred choice in many applications .
属性
CAS 编号 |
11113-74-9 |
|---|---|
分子式 |
HNiO- |
分子量 |
75.701 g/mol |
IUPAC 名称 |
nickel;hydroxide |
InChI |
InChI=1S/Ni.H2O/h;1H2/p-1 |
InChI 键 |
SPIFDSWFDKNERT-UHFFFAOYSA-M |
SMILES |
[OH-].[OH-].[Ni+2] |
规范 SMILES |
[OH-].[Ni] |
颜色/形态 |
Black powder Green crystals, hexagonal Light green microcrystalline powde |
密度 |
4.1 at 68 °F (USCG, 1999) 4.1 |
闪点 |
Ignites in air at about 752.0° F (USCG, 1999) |
熔点 |
446 °F (USCG, 1999) Decomposes at 230 °C |
| 11113-74-9 12054-48-7 |
|
物理描述 |
Nickel hydroxide appears as a fine green powder. Slightly soluble in water and denser than water. Primary hazard is threat to the environment. Immediate steps should be taken to limit spread to the environment. |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
溶解度 |
SOL IN DIL ACIDS, IN AMMONIA SOL IN AMMONIUM HYDROXIDE, ACIDS 0.013 G/100 CC COLD WATER |
同义词 |
nickel hydroxide (II) nickel hydroxide (III) nickel(II)hydroxide NiOH2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
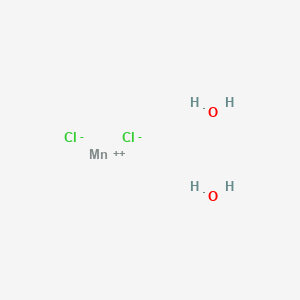
![(4R)-4-[(8R,9S,10S,13R,14S,17R)-3-hydroxy-7-hydroxyimino-10,13-dimethyl-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1198566.png)

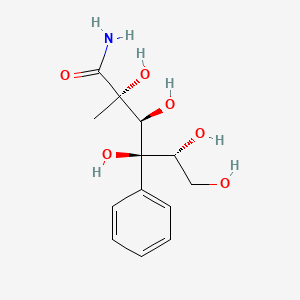
![1-ethyl-N-[(4-methoxyphenyl)methyl]-5-benzimidazolamine](/img/structure/B1198572.png)
![3-Amino-6-cyclopropyl-4-(4-methoxyphenyl)-2-thieno[2,3-b]pyridinecarbonitrile](/img/structure/B1198573.png)
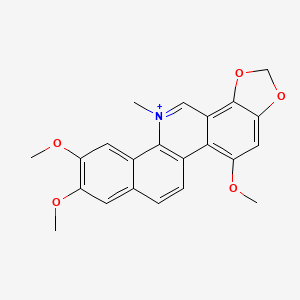
![1-(4-Methoxybenzyl)-2-(4-methoxyphenyl)-1H-benzo[d]imidazole](/img/structure/B1198577.png)
![2-(1,3-dimethyl-2,4,6-trioxo-5,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B1198579.png)
![4-[[(10R,13R)-17-(1,5-dimethylhexyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]-5-hydroxy-naphthalene-2,7-disulfonic acid](/img/structure/B1198584.png)

![N-(1-ethylpropyl)-4-[5-[4-[N-(1-ethylpropyl)carbamimidoyl]phenyl]-2-furyl]benzamidine](/img/structure/B1198586.png)
